molecular formula C21H18BrNO2 B10953177 3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide

3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide

Cat. No.: B10953177
M. Wt: 396.3 g/mol
InChI Key: YGQCXKCWZSGPEX-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]-N-methyl-N-phenylbenzamide is an organic compound with a complex structure that includes a bromophenoxy group, a methyl group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenoxybenzyl chloride. This intermediate is then reacted with N-methyl-N-phenylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenoxy)methyl]-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Bromophenoxy)methyl]-N-methyl-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromophenoxy)methyl]-N-cycloheptylbenzamide
  • 3-[(2-Bromophenoxy)methyl]-N-isopropylbenzamide

Uniqueness

3-[(2-Bromophenoxy)methyl]-N-methyl-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18BrNO2

Molecular Weight

396.3 g/mol

IUPAC Name

3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C21H18BrNO2/c1-23(18-10-3-2-4-11-18)21(24)17-9-7-8-16(14-17)15-25-20-13-6-5-12-19(20)22/h2-14H,15H2,1H3

InChI Key

YGQCXKCWZSGPEX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br

Origin of Product

United States

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